molecular formula C18H34O3 B163400 Ricinelaidic acid CAS No. 540-12-5

Ricinelaidic acid

Cat. No.: B163400
CAS No.: 540-12-5
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-XLNAKTSKSA-N
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Description

Ricinelaidic acid, also known as (9E,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 trans fatty acid. It is the trans-isomer of ricinoleic acid, which is a major component of castor oil. This compound is characterized by a trans double bond at position 9 and a hydroxyl group at position 12.

Mechanism of Action

Target of Action

Ricinelaidic acid, an unsaturated omega-9 trans fatty acid , primarily targets the Leukotriene B4 (LTB4) receptors . LTB4 is a potent inflammatory mediator that plays a crucial role in the pathogenesis of several inflammatory diseases. By acting as an antagonist to these receptors, this compound can inhibit the inflammatory response induced by LTB4 .

Mode of Action

This compound interacts with the LTB4 receptors and inhibits the chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils . This interaction results in a reduction of the inflammatory response, which is often associated with various diseases.

Result of Action

The primary result of this compound’s action is the inhibition of the inflammatory response . By acting as an antagonist to the LTB4 receptors, this compound can reduce inflammation, which may be beneficial in the treatment of various inflammatory diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature and pH. Additionally, the presence of other compounds in the environment can also influence the action of this compound. For example, in a study on the formation of organogels, the gelation kinetics, gel structure, and stability of this compound were found to be dependent on temperature and oil composition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ricinelaidic acid can be synthesized through the elaidinization of methyl ricinoleate. This process involves the use of a nitrite-nitric acid solution to convert methyl ricinoleate into methyl ricinelaidate. The methyl ricinelaidate is then subjected to fractional crystallization and hydrolysis to yield this compound . Another method involves the photochemical conversion of ricinoleic acid using diphenyl disulfide and hexane under irradiation with a medium-pressure mercury lamp. The resulting product is then recrystallized to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional crystallization and hydrolysis are key steps in the industrial process to separate and purify this compound from its precursors .

Chemical Reactions Analysis

Types of Reactions

Ricinelaidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ricinelaidic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trans double bond and hydroxyl group at position 12, which confer distinct chemical and biological properties. Its ability to form organogels and its potential anti-inflammatory effects make it a valuable compound for various applications .

Properties

IUPAC Name

(E,12R)-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-XLNAKTSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316395
Record name Ricinelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-12-5
Record name Ricinelaidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ricinelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ricinelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICINELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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